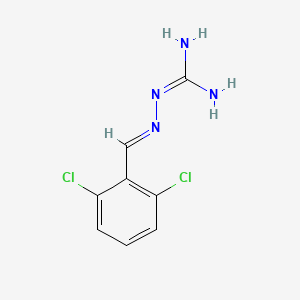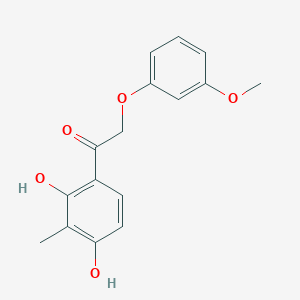
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound with a complex structure that includes both phenolic and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-3-methylbenzaldehyde and 2-methoxyphenol.
Condensation Reaction: The aldehyde group of 2,4-dihydroxy-3-methylbenzaldehyde reacts with the hydroxyl group of 2-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism by which 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating biological pathways.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
Material Science: It contributes to the structural and functional properties of the materials in which it is incorporated.
類似化合物との比較
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone: Similar structure but lacks the methyl group.
1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone: Similar structure but lacks the methoxy group.
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of both the methyl and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and applications in various fields.
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-10-12(17)8-7-11(16(10)19)13(18)9-21-15-6-4-3-5-14(15)20-2/h3-8,17,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMZXLKUAHGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B7772353.png)








![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)




